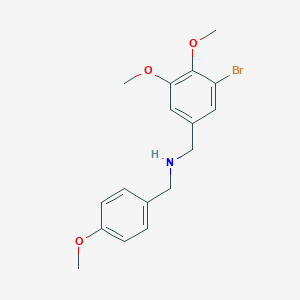![molecular formula C17H19NO3 B275855 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)
4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid, also known as Mepivacaine, is a local anesthetic that is commonly used in dental and surgical procedures. It belongs to the class of amide-type local anesthetics and is used for its ability to block nerve impulses and reduce pain.
Wirkmechanismus
4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses and reduces pain. It also inhibits the release of inflammatory mediators, such as prostaglandins, which further reduces pain and inflammation.
Biochemical and Physiological Effects:
4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has been shown to have minimal systemic toxicity and is rapidly metabolized by the liver. It has a shorter duration of action compared to other local anesthetics, such as lidocaine and bupivacaine. 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has been shown to have a lower risk of causing allergic reactions compared to other local anesthetics.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other local anesthetics. It has a shorter duration of action, which allows for more precise timing of experiments. However, 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has limitations in that it may not be suitable for all types of experiments and may have different effects in different animal models.
Zukünftige Richtungen
Future research on 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid could focus on its potential use in the treatment of chronic pain and neuropathic pain. It could also investigate the mechanism of action of 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid in more detail and explore the possibility of developing more potent and selective sodium channel blockers. Additionally, research could investigate the long-term effects of 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid use and its potential for causing neurotoxicity.
In conclusion, 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid is a local anesthetic that has been extensively studied for its use in dental and surgical procedures. It works by blocking sodium channels in nerve cells and inhibiting the release of inflammatory mediators. 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has several advantages for use in laboratory experiments, but also has limitations. Future research on 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid could focus on its potential use in the treatment of chronic pain and neuropathic pain, its mechanism of action, and its long-term effects.
Synthesemethoden
4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid can be synthesized through several methods, including the reaction of 4-chlorobenzoic acid with 1-methyl-piperidine, followed by the addition of 4-methoxyphenylethylamine. Another method involves the reaction of 4-methoxyphenylethylamine with 4-(methylamino)benzoic acid. Both methods result in the formation of 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid has been extensively studied for its use as a local anesthetic in dental and surgical procedures. It has also been investigated for its potential use in the treatment of chronic pain and neuropathic pain. Research has shown that 4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid is effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain.
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
4-[[2-(4-methoxyphenyl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C17H19NO3/c1-21-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(7-3-14)17(19)20/h2-9,18H,10-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
BOUQTXGGXCQIQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275777.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275782.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)